Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate
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Overview
Description
Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate is an organofluorine compound with the molecular formula C5H3BrF6O2. It is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its unique chemical properties . This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,2,3,3,4,4-hexafluorobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Oxidative reactions can convert the ester group into carboxylic acids or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are often employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives such as 4-azido-2,2,3,3,4,4-hexafluorobutanoate.
Reduction: Alcohols or alkanes depending on the extent of reduction.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can influence the reactivity and stability of the compound in various chemical environments . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Methyl 4-bromo-2-fluorobenzoate: Contains fewer fluorine atoms, leading to variations in reactivity and applications.
Methyl 4-bromo-3,3,4,4-tetrafluorobutanoate: Another fluorinated ester with different fluorine content.
Uniqueness
Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF6O2/c1-14-2(13)3(7,8)4(9,10)5(6,11)12/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINPNCTWKSHAJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)Br)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663104 |
Source
|
Record name | Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128160-31-6 |
Source
|
Record name | Methyl 4-bromo-2,2,3,3,4,4-hexafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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